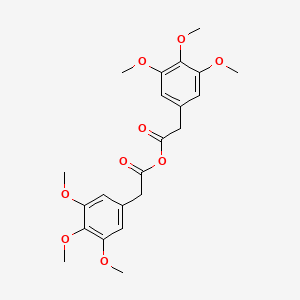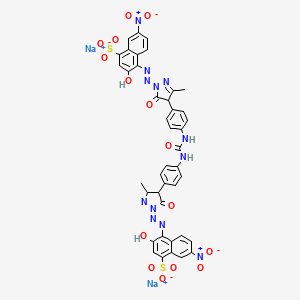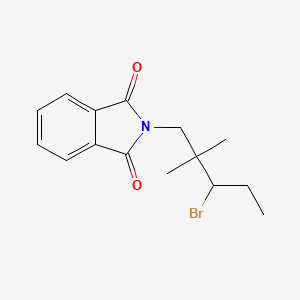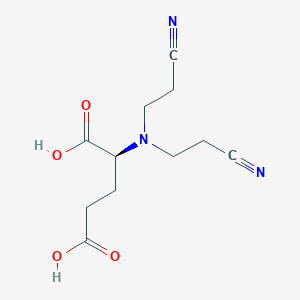
(3,4,5-Trimethoxyphenyl)acetic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4,5-Trimethoxyphenyl)acetic anhydride is an organic compound that belongs to the class of aromatic anhydrides It is derived from (3,4,5-Trimethoxyphenyl)acetic acid, which features a benzene ring substituted with three methoxy groups and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,4,5-Trimethoxyphenyl)acetic anhydride typically involves the reaction of (3,4,5-Trimethoxyphenyl)acetic acid with acetic anhydride. The reaction is usually carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
(3,4,5−Trimethoxyphenyl)acetic acid+Acetic anhydride→(3,4,5−Trimethoxyphenyl)acetic anhydride+Acetic acid
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction times can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3,4,5-Trimethoxyphenyl)acetic anhydride undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the substitution of the anhydride group with a nucleophile, resulting in the formation of an acyl compound.
Hydrolysis: The anhydride can be hydrolyzed to yield (3,4,5-Trimethoxyphenyl)acetic acid.
Esterification: Reaction with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Acyl Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine.
Hydrolysis: This reaction is usually performed in the presence of water or aqueous base.
Esterification: Alcohols and a catalytic amount of acid, such as sulfuric acid or hydrochloric acid, are used.
Major Products
Nucleophilic Acyl Substitution: Produces acyl derivatives such as amides, esters, and thioesters.
Hydrolysis: Yields (3,4,5-Trimethoxyphenyl)acetic acid.
Esterification: Forms esters of (3,4,5-Trimethoxyphenyl)acetic acid.
Wissenschaftliche Forschungsanwendungen
(3,4,5-Trimethoxyphenyl)acetic anhydride has several applications in scientific research:
Organic Synthesis: Used as a reagent for the synthesis of various organic compounds.
Medicinal Chemistry: The (3,4,5-Trimethoxyphenyl) moiety is a common fragment in anticancer drug discovery due to its presence in natural products and their derivatives.
Biological Studies: Investigated for its potential biological activities, including antiproliferative effects.
Wirkmechanismus
The mechanism of action of (3,4,5-Trimethoxyphenyl)acetic anhydride involves its reactivity as an anhydride. It can undergo nucleophilic acyl substitution, where the anhydride group is replaced by a nucleophile, forming a new acyl compound. This reaction is facilitated by the electron-withdrawing effects of the methoxy groups on the benzene ring, which increase the electrophilicity of the carbonyl carbon atoms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3,4,5-Trimethoxyphenyl)acetic acid
- (3,4,5-Trimethoxybenzyl) alcohol
- (3,4,5-Trimethoxybenzyl) chloride
Uniqueness
(3,4,5-Trimethoxyphenyl)acetic anhydride is unique due to its anhydride functional group, which imparts distinct reactivity compared to its acid and alcohol counterparts. The presence of three methoxy groups on the benzene ring also enhances its chemical properties, making it a valuable reagent in organic synthesis and medicinal chemistry.
Eigenschaften
CAS-Nummer |
6286-70-0 |
|---|---|
Molekularformel |
C22H26O9 |
Molekulargewicht |
434.4 g/mol |
IUPAC-Name |
[2-(3,4,5-trimethoxyphenyl)acetyl] 2-(3,4,5-trimethoxyphenyl)acetate |
InChI |
InChI=1S/C22H26O9/c1-25-15-7-13(8-16(26-2)21(15)29-5)11-19(23)31-20(24)12-14-9-17(27-3)22(30-6)18(10-14)28-4/h7-10H,11-12H2,1-6H3 |
InChI-Schlüssel |
WWQHLOVDTUCMGE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)CC(=O)OC(=O)CC2=CC(=C(C(=C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile](/img/structure/B14731936.png)


![[(Dibutylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane)](/img/structure/B14731942.png)
![2-[(Diethylamino)methyl]-3-methylphenyl 4-nitrobenzoate](/img/structure/B14731954.png)

![2,7-Dioxaspiro[4.4]nonane-1,6-dione, 3,8-bis(iodomethyl)-](/img/structure/B14731973.png)
